1-(3,4-Bis(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H14OS2 |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14OS2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
DFNQEWZDEIIOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC)SC |
Origin of Product |
United States |
Biological Activity
1-(3,4-Bis(methylthio)phenyl)propan-2-one, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's cytotoxic properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Structural Overview
The compound is characterized by a propanone backbone with two methylthio groups attached to a phenyl ring. This unique structure may contribute to its biological activity, particularly in anticancer applications.
Anticancer Properties
Research indicates that 1-(3,4-Bis(methylthio)phenyl)propan-2-one exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:
- Breast Carcinoma (T47D)
- Colon Carcinoma (HT-29)
- Thyroid Carcinoma (FTC-238)
- Lung Carcinoma (A549)
The compound showed an IC50 value of 1.16 μg/mL against peripheral cancers, indicating strong cytotoxic effects without toxicity to normal cells such as skin fibroblasts and hepatocytes .
The mechanisms underlying the compound's biological activity include:
- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine binding site on tubulin, disrupting microtubule formation, which is crucial for cell division .
- Induction of Apoptosis : Studies have shown that treatment with this compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It induces cell cycle progression from G1 to S phase, thus inhibiting further proliferation .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various derivatives including 1-(3,4-Bis(methylthio)phenyl)propan-2-one, researchers found that it significantly inhibited cancer cell growth compared to standard chemotherapeutics like doxorubicin. The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound's interaction with specific protein kinases plays a pivotal role in its anticancer activity. The inhibition of ERK1/2 pathways was particularly noted, linking the compound's action to critical signaling pathways involved in cancer progression .
Comparative Analysis
| Compound Name | IC50 (μg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 1-(3,4-Bis(methylthio)phenyl)propan-2-one | 1.16 | Breast Carcinoma | Tubulin polymerization inhibition |
| Doxorubicin | 0.877 | Breast Carcinoma | DNA intercalation |
| Compound X | 8.107 | HepG2 Liver Cancer | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(3,4-Bis(methylthio)phenyl)propan-2-one with key analogs derived from the evidence:
*Inferred based on structural analogs.
Pharmacological and Toxicological Relevance
- The metabolite 1-[4-(methylthio)phenyl]propan-2-one is glucuronidated or sulfated for excretion, indicating that bis-methylthio derivatives may undergo similar phase II metabolism .
- Structural analogs like 1-(3-(trifluoromethyl)phenyl)propan-2-one demonstrate the importance of propan-2-one derivatives in central nervous system drug synthesis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3,4-Bis(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination or chlorination of precursor ketones. For example, bromination of 4-(methylthio)acetophenone using N-bromosuccinimide (NBS) with benzoyl peroxide as a catalyst achieves regioselectivity . Reaction optimization involves:
- Temperature control (40–60°C) to avoid side reactions.
- Solvent selection (e.g., CCl₄ for bromination, THF for nucleophilic substitutions).
- Column chromatography (SiO₂, hexane/ethyl acetate gradients) for purification .
Q. How is the structural integrity of 1-(3,4-Bis(methylthio)phenyl)propan-2-one confirmed post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for methylthio groups (δ ~2.5 ppm for S–CH₃) and ketone carbonyl (δ ~210 ppm in ¹³C).
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₁H₁₄OS₂⁺ expected m/z 226.06).
- IR : C=O stretch at ~1700 cm⁻¹ and C–S stretches at ~600–700 cm⁻¹ .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol or ethyl acetate at low temperatures (0–5°C) are effective due to moderate solubility in polar solvents. Slow evaporation yields high-purity crystals .
Advanced Research Questions
Q. How do the methylthio substituents influence the compound’s electronic properties and reactivity in nucleophilic substitutions?
- Methodological Answer : The methylthio groups act as electron-donating substituents, activating the phenyl ring toward electrophilic attacks. Computational studies (DFT) can map electron density distribution, while Hammett constants (σ⁺) predict reactivity trends . Experimental validation:
- Compare reaction rates with analogs (e.g., methoxy vs. methylthio substituents).
- Use kinetic studies (UV-Vis or HPLC) to monitor substitution progress .
Q. What strategies resolve contradictions in reported biological activity data for similar methylthio-phenyl ketones?
- Methodological Answer : Address variability via:
- Dose-response assays : Test across concentrations (µM–mM) to identify IC₅₀ values.
- Target validation : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .
- Control comparisons : Benchmark against structurally similar compounds (e.g., brominated vs. chlorinated analogs) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- SAR analysis : Corrogate substituent effects (e.g., methylthio vs. trifluoromethyl groups) .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
